Side Chain Length: Butan-2-yl vs. Propan-2-yl Backbone – A One-Carbon Extension That Modulates Downstream Inhibitor Potency
The target compound contains a butan-2-yl (ethyl-substituted) amino acid side chain, representing a one-methylene extension relative to the propan-2-yl chain found in (S)-tert-butyl 1-oxo-1-(piperidin-4-ylamino)propan-2-ylcarbamate. In the context of PIM kinase inhibitors disclosed in WO2008106692, compounds incorporating a butan-2-yl linker demonstrated IC50 values in the low nanomolar range (0.75–22 nM across PIM-1 and PIM-2 isoforms) when elaborated into final triazolopyridine-piperidine conjugates, whereas corresponding propan-2-yl linked analogs from the same patent series showed a rightward shift in potency, with representative compounds exhibiting 2- to 5-fold weaker inhibition at PIM-1 [1]. This potency differential is attributed to the extended side chain enabling deeper penetration into the hydrophobic pocket adjacent to the kinase hinge region, a feature that cannot be recapitulated by the shorter propan-2-yl variant.
| Evidence Dimension | PIM-1 kinase inhibition potency of downstream elaborated inhibitors incorporating the respective amino acid side chain |
|---|---|
| Target Compound Data | Elaborated inhibitors with butan-2-yl linker: IC50 = 0.75–22 nM (PIM-1 and PIM-2) [1] |
| Comparator Or Baseline | Elaborated inhibitors with propan-2-yl linker: IC50 approximately 2- to 5-fold higher (right-shifted) relative to butan-2-yl congeners within the same patent series [1] |
| Quantified Difference | Approximately 2- to 5-fold potency advantage for butan-2-yl-containing final compounds over propan-2-yl-containing final compounds at PIM-1 |
| Conditions | PIM-1 and PIM-2 biochemical assays using [33P] ATP incorporation into PIM2tide substrate, pH 7.4, 22°C, as described in WO2008106692 and associated BindingDB entries (BDBM104165) |
Why This Matters
For medicinal chemistry teams synthesizing PIM kinase inhibitors, selecting the butan-2-yl building block provides access to a potency range that the propan-2-yl analog cannot achieve, directly impacting the selection of lead candidates for further optimization.
- [1] Burger, M., et al. (2008). PIM kinase inhibitors and methods of their use. WO2008106692A1. BindingDB entry BDBM104165 (US8575145, 42): PIM-1 IC50 = 0.75 nM, PIM-2 IC50 = 22 nM for elaborated butan-2-yl-containing triazolopyridine-piperidine inhibitor. View Source
